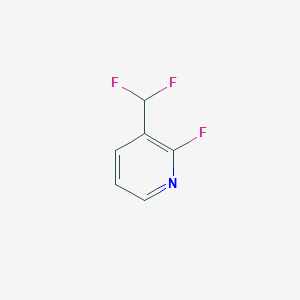

3-(Difluoromethyl)-2-fluoropyridine

説明

Structure

3D Structure

特性

IUPAC Name |

3-(difluoromethyl)-2-fluoropyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4F3N/c7-5(8)4-2-1-3-10-6(4)9/h1-3,5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBXUTUWTZFRNNR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1)F)C(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4F3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60733908 | |

| Record name | 3-(Difluoromethyl)-2-fluoropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60733908 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

147.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1374659-42-3 | |

| Record name | 3-(Difluoromethyl)-2-fluoropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60733908 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Derivatization of 3 Difluoromethyl 2 Fluoropyridine

Functional Group Transformations on the Pyridine (B92270) Ring

The pyridine ring in 3-(difluoromethyl)-2-fluoropyridine is highly activated towards certain transformations due to the inductive effects of its substituents. The fluorine atom at the 2-position serves as a versatile handle, acting as a leaving group in substitution and cross-coupling reactions.

Nucleophilic aromatic substitution (SNAr) is a key reaction pathway for functionalizing 2-halopyridines. nih.gov In this compound, the fluorine atom at the C2 position is particularly susceptible to displacement by nucleophiles. This reactivity is significantly enhanced by the presence of the electron-withdrawing difluoromethyl group at the adjacent C3 position, which helps to stabilize the negatively charged intermediate (Meisenheimer complex) formed during the reaction. masterorganicchemistry.comlibretexts.org The reaction proceeds via an addition-elimination mechanism, where the nucleophile first attacks the carbon atom bearing the fluorine, leading to a temporary loss of aromaticity, followed by the expulsion of the fluoride (B91410) ion to restore the aromatic ring. libretexts.org

The reaction is favorable with a wide range of nucleophiles, including those based on oxygen, nitrogen, and sulfur. The general conditions often involve heating the pyridine substrate with the nucleophile in a polar aprotic solvent, sometimes in the presence of a base to deprotonate the nucleophile. The high reactivity of 2-fluoropyridines in SNAr reactions, often greater than their chloro- or bromo- counterparts, makes them valuable synthetic intermediates. nih.gov

| Nucleophile | Reagent Example | Product |

| Amine | R¹R²NH | 2-Amino-3-(difluoromethyl)pyridine |

| Alcohol | R-OH / Base | 2-Alkoxy-3-(difluoromethyl)pyridine |

| Thiol | R-SH / Base | 2-(Alkylthio)-3-(difluoromethyl)pyridine |

| Indole | Indole / Base | 2-(Indol-1-yl)-3-(difluoromethyl)pyridine |

| Morpholine | Morpholine | 2-Morpholino-3-(difluoromethyl)pyridine |

Table 1: Representative Nucleophilic Aromatic Substitution Reactions.

Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic and heteroaromatic rings. In pyridine systems, a directing group can guide a strong base, typically an organolithium reagent like lithium diisopropylamide (LDA), to deprotonate a specific adjacent C-H bond. For this compound, both the C2-fluoro and C3-difluoromethyl groups can potentially act as directing groups.

Given the established directing abilities of fluorine and alkyl groups on pyridine rings, deprotonation is expected to occur at one of the vacant positions, C4 or C6. The resulting organolithium intermediate is a potent nucleophile that can be trapped by a variety of electrophiles, allowing for the introduction of new functional groups. This method provides a pathway to derivatives that are not easily accessible through other means.

| Electrophile | Reagent Example | Product (at C4 or C6) |

| Carbon Dioxide | CO₂ | This compound-carboxylic acid |

| Iodine | I₂ | 3-(Difluoromethyl)-2-fluoro-iodopyridine |

| Aldehyde | R-CHO | [3-(Difluoromethyl)-2-fluoropyridin-yl]methanol |

| Disulfide | RSSR | 3-(Difluoromethyl)-2-fluoro-(alkylthio)pyridine |

| Silyl Halide | R₃SiCl | 3-(Difluoromethyl)-2-fluoro-(trialkylsilyl)pyridine |

Table 2: Potential Products from Metalation and Electrophilic Quenching.

Palladium-catalyzed cross-coupling reactions are fundamental tools in modern organic synthesis for forming carbon-carbon and carbon-heteroatom bonds. The C-F bond at the 2-position of this compound can serve as an electrophilic partner in these transformations, although C-F bond activation typically requires more specialized catalytic systems compared to C-Cl or C-Br bonds. mdpi.com

The Suzuki-Miyaura coupling reaction, which pairs an organoboron compound with an organic halide or triflate, is one of the most widely used cross-coupling methods. sigmaaldrich.com To couple this compound with an aryl or heteroaryl boronic acid (or its ester derivatives), a palladium catalyst, often with specialized phosphine (B1218219) ligands, is employed. psu.edursc.org These ligands are crucial for facilitating the oxidative addition of the palladium catalyst to the strong C-F bond. The reaction typically requires a base to activate the organoboron species for the transmetalation step. researchgate.net This methodology allows for the synthesis of a diverse array of 2-aryl-3-(difluoromethyl)pyridines, which are valuable structures in medicinal chemistry. thieme-connect.denih.gov

| Boronic Acid/Ester | Catalyst/Ligand System (Example) | Product |

| Phenylboronic acid | Pd(OAc)₂ / SPhos | 2-Phenyl-3-(difluoromethyl)pyridine |

| 4-Methoxyphenylboronic acid | Pd₂(dba)₃ / XPhos | 2-(4-Methoxyphenyl)-3-(difluoromethyl)pyridine |

| Thiophene-2-boronic acid | Pd(dppf)Cl₂ | 2-(Thiophen-2-yl)-3-(difluoromethyl)pyridine |

| Pyridine-3-boronic acid | Pd(PPh₃)₄ | 2-(Pyridin-3-yl)-3-(difluoromethyl)pyridine |

Table 3: Illustrative Suzuki-Miyaura Coupling Reactions.

The Negishi cross-coupling reaction involves the reaction of an organozinc reagent with an organic halide, catalyzed by a nickel or palladium complex. nih.gov This method is known for its high functional group tolerance and often proceeds under mild conditions without the need for a strong base. The reaction of this compound with an organozinc reagent, in the presence of a palladium catalyst, would yield the corresponding 2-substituted-3-(difluoromethyl)pyridine. This approach is particularly useful for coupling sp³-, sp²-, and sp-hybridized carbon centers. While the direct Negishi coupling of 2-fluoropyridines can be challenging, the use of appropriate catalysts and ligands can facilitate the reaction. researchgate.netresearchgate.net

| Organozinc Reagent | Catalyst (Example) | Product |

| Phenylzinc chloride | Pd(PPh₃)₄ | 2-Phenyl-3-(difluoromethyl)pyridine |

| Alkylzinc bromide | Pd(dppf)Cl₂ | 2-Alkyl-3-(difluoromethyl)pyridine |

| Benzylzinc chloride | Pd₂(dba)₃ / Xantphos | 2-Benzyl-3-(difluoromethyl)pyridine |

| Alkynylzinc chloride | Ni(acac)₂ / PPh₃ | 2-Alkynyl-3-(difluoromethyl)pyridine |

Table 4: Representative Negishi Cross-Coupling Reactions.

Cross-Coupling Reactions

Reactions Involving the Difluoromethyl Moiety

While often installed as a stable bioisostere for hydroxyl or thiol groups, the difluoromethyl (CF₂H) group is not entirely inert. uni-muenster.dechemeurope.com The hydrogen atom on the difluoromethyl group is weakly acidic due to the strong electron-withdrawing effect of the two adjacent fluorine atoms. Under specific and highly basic conditions, this proton can be removed to generate a carbanionic species.

Recent research has shown that the combination of a very strong Brønsted base (e.g., a potassium-based superbase) and a weak Lewis acid can enable the deprotonation of Ar-CF₂H groups. acs.org This generates a stabilized Ar-CF₂⁻ synthon, which acts as a potent nucleophile. This reactive intermediate can then engage with a range of electrophiles to form new carbon-carbon or carbon-heteroatom bonds, effectively using the difluoromethyl group as a handle for further derivatization. This strategy transforms the typically stable CF₂H group into a site for molecular construction. acs.org

| Electrophile | Reagent Example | Product Structure |

| Ketone | R¹C(=O)R² | [2-Fluoro-pyridin-3-yl]-CF₂(CR¹R²OH) |

| Imine | R¹C(=NR²)R³ | [2-Fluoro-pyridin-3-yl]-CF₂(CR¹R³NHR²) |

| Disulfide | R-S-S-R | [2-Fluoro-pyridin-3-yl]-CF₂-SR |

| Aldehyde | R-CHO | [2-Fluoro-pyridin-3-yl]-CF₂(CHR-OH) |

Table 5: Derivatization via Activation of the Difluoromethyl Group.

Defluorinative Functionalization

The carbon-fluorine bond is the strongest single bond in organic chemistry, yet its selective activation and functionalization offer a powerful strategy for molecular editing. In the context of the difluoromethyl (CHF₂) group, defluorinative functionalization involves the transformation of a C-F bond into a new bond, effectively converting the CHF₂ moiety into other valuable functional groups. While research directly on this compound is specific, broader studies on the defluorination of related structures, such as trifluoromethyl (CF₃) arenes, provide significant insights into the potential reactivity of the CHF₂ group. chemrxiv.orgnih.gov

One prominent strategy is the reductive defluorination or hydrodefluorination, where a C-F bond is replaced by a C-H bond. For instance, processes have been developed for the hydrodefluorination of CF₃-substituted alkenes and polyfluoroarenes using zinc catalysts. researchgate.net Another key approach involves the generation of a difluoromethyl anion from a trifluoromethyl group, which can then react with various electrophiles. chemrxiv.orgnih.gov This transformation, often achieved in flow microreactors, tames the reactive anion and allows for diverse functional group installations. chemrxiv.org These methods highlight the potential for selectively transforming one of the C-F bonds in the CHF₂ group of this compound.

Furthermore, defluorinative thio-functionalization has been demonstrated as a direct method to convert trifluoromethylarenes into methyl-dithioesters. rsc.org This type of transformation underscores the possibility of replacing fluorine with other heteroatoms, significantly broadening the synthetic utility of the difluoromethyl group.

Table 1: Examples of Defluorinative Functionalization Reactions on Related Fluoroalkyl Compounds

| Starting Material Type | Reagents/Conditions | Product Type | Key Transformation | Reference |

| Trifluoromethylarenes | Potassium naphthalenide, Electrophiles (in flow) | Difluoromethyl compounds | C(sp³)–F bond functionalization via difluoromethyl anion | nih.gov |

| Trifluoromethylarenes | BF₃SMe₂ complex (Microwave-assisted) | Methyl-dithioesters | Defluorinative thio-functionalization | rsc.org |

| Anionic Pd(II)-CF₃ Complexes | Arylboranes, Boronic acid/ester | Aryl-CF₂-Aryl compounds | Net defluorinative arylation | nih.gov |

| CF₃-substituted alkenes | Zn catalyst, Hydride source | CHF₂-substituted alkenes | Stereoselective hydrodefluorination | researchgate.net |

Hydrogen Bonding Capabilities

The difluoromethyl (CHF₂) group is a unique functional moiety that can act as a hydrogen bond (HB) donor. nih.gov The presence of two strongly electronegative fluorine atoms renders the attached hydrogen atom relatively acidic, enabling it to form hydrogen bonds with HB acceptors like oxygen or nitrogen atoms. nih.govmdpi.com This capability has led to the CHF₂ group being described as a "lipophilic hydrogen bond donor," making it a potential bioisostere for traditional HB donors such as hydroxyl (OH), amine (NH), and thiol (SH) groups in drug design. nih.gov

The strength of the hydrogen bond formed by a CHF₂ group is influenced by its electronic environment. Studies on difluoromethyl anisoles and thioanisoles have shown their HB acidity to be comparable to aromatic amines and thiols. nih.gov In specific molecular arrangements, the CHF₂ group can participate in intramolecular hydrogen bonds. For example, in a difluoromethyl pyridine-2-one structure, the CHF₂ hydrogen can form a hydrogen bond with the carbonyl oxygen, creating a stable five-membered ring. nih.gov

In the context of this compound, the CHF₂ group's hydrogen atom can engage in intermolecular hydrogen bonding with acceptor atoms in solvents, reagents, or biological macromolecules. Furthermore, the nitrogen atom of the pyridine ring and the fluorine atom at the 2-position are potential hydrogen bond acceptors. The crystal structure of a related complex has shown that a C-F group can participate in hydrogen bonding. nih.gov This dual role as both a potential hydrogen bond donor (via CHF₂) and acceptor (via ring nitrogen and fluorine) contributes significantly to the molecule's physicochemical properties and its interaction profile with other molecules.

Table 2: Hydrogen Bonding Properties of the Difluoromethyl Group

| Property | Description | Significance | Reference |

| HB Donor Capability | The C-H bond in the CHF₂ group is polarized by the two fluorine atoms, making the hydrogen acidic enough to act as a hydrogen bond donor. | Allows it to act as a bioisostere for OH, NH, and SH groups in medicinal chemistry. | nih.gov |

| HB Acidity | Comparable to aromatic amines (ArNH₂) and aromatic thiols (ArSH). | Provides a quantitative measure of its hydrogen bond donating strength for use in molecular design. | nih.gov |

| Intramolecular HB | Can form internal hydrogen bonds with nearby acceptor atoms within the same molecule, affecting conformation and reactivity. | Shields the hydrogen, potentially reducing its availability for intermolecular interactions. | nih.gov |

| Lipophilicity | Despite its HB capability, the group remains lipophilic. | Offers a unique combination of properties for modulating drug absorption and distribution. | mdpi.com |

Selective Functionalization Strategies

Achieving regioselective functionalization of the pyridine ring in the presence of multiple substituents is a key challenge in synthetic chemistry. For substrates like this compound, strategies developed for other fluorinated pyridines are highly relevant. nih.gov The concept of "regioexhaustive substitution" has been successfully applied to 2-fluoropyridine (B1216828), 2,3-difluoropyridine, and 2,5-difluoropyridine, demonstrating that each vacant position on the ring can be selectively targeted. nih.govx-mol.com

A primary method for achieving such selectivity is directed ortho-metalation (DoM). In this approach, a directing group guides the deprotonation of an adjacent C-H bond by a strong base (like lithium diisopropylamide, LDA), followed by quenching with an electrophile. The fluorine atom at the 2-position and the pyridine nitrogen itself can direct metalation to specific sites.

To functionalize positions that are not adjacent to the strongest directing groups, a common strategy involves the use of protecting or blocking groups. nih.gov For instance, a trimethylsilyl (B98337) group can be introduced at a reactive site to "screen" it, thereby directing metalation to a different vacant position. Conversely, a strongly directing group like chlorine can be temporarily introduced to activate a neighboring site for metalation, and then subsequently removed. nih.gov These strategies allow for a step-wise and controlled introduction of functional groups at every available position on the pyridine core. While developed for simpler fluoropyridines, these principles are directly applicable to the selective derivatization of the C-4, C-5, and C-6 positions of this compound.

Table 3: Methodologies for Selective Functionalization of Fluoropyridine Rings

| Strategy | Description | Application | Reference |

| Directed ortho-Metalation (DoM) | A substituent directs deprotonation by a strong base to an adjacent position, which is then functionalized. | Functionalizing positions ortho to the fluorine atom or the ring nitrogen. | researchgate.net |

| Use of Screening Groups | A temporary group (e.g., trimethylsilyl) is installed to block a reactive site, forcing functionalization to occur elsewhere. | Allows access to positions that would otherwise be difficult to functionalize selectively. | nih.gov |

| Use of Activating/Protective Groups | A group (e.g., chlorine) is introduced to direct metalation to its neighboring site and is later removed. | Enables "regioexhaustive substitution" by systematically targeting each vacant position. | nih.gov |

| Radical C-H Functionalization | Direct introduction of groups via a radical mechanism, with regioselectivity controlled by the nature of the radical and substrate. | Offers a complementary approach for installing groups like the difluoromethyl group itself onto pyridine rings. | nih.gov |

Applications in Advanced Materials and Specialized Fields

Role in Agrochemicals

Pyridine-containing pesticides are noted for their high efficiency and low toxicity, representing a significant area of innovation in the agrochemical industry. agropages.com The inclusion of fluorine atoms or fluorinated groups, such as the difluoromethyl group, can significantly enhance the bioavailability and metabolic stability of these pesticides. nih.govbohrium.com Methylpyridine derivatives serve as foundational materials for the fourth generation of agrochemical products, many of which are fluorine-containing pyridine (B92270) compounds. agropages.com

The difluoromethyl group is a key component in several modern fungicides. Pyridine derivatives containing this moiety have demonstrated potent antifungal activity. For instance, research has shown that compounds featuring a difluoromethyl group can exhibit excellent fungicidal effects, such as against Valsa mali, the fungus responsible for apple canker. researchgate.net The mechanism of action can involve the destruction of the fungal cell ultrastructure and the inhibition of critical enzymes like CYP51. researchgate.net

Several successful fungicides are built upon a pyrazole (B372694) ring containing a 3-(difluoromethyl) group, highlighting the importance of this functional group in designing active compounds. rhhz.netgoogle.com

Table 1: Examples of Agrochemicals with Difluoromethyl or Fluoropyridine Moieties

| Compound/Class | Type | Key Structural Feature | Target/Use |

| Benzovindiflupyr | Fungicide | 3-(difluoromethyl)pyrazole | Succinate dehydrogenase inhibitor (SDHI) for leaf spot diseases. rhhz.net |

| Isoflucypram | Fungicide | 3-(difluoromethyl)-5-fluoropyrazole | SDHI fungicide. rhhz.net |

| Flupyradifurone | Insecticide | Difluoromethyl group | Controls sucking pests like aphids and whiteflies. ccspublishing.org.cn |

| Sulfoxaflor | Insecticide | 6-(trifluoromethyl)pyridine | Targets sap-feeding pests. nih.gov |

| Fluazifop-butyl (B166162) | Herbicide | 5-(trifluoromethyl)pyridine | Acetyl-CoA carboxylase (ACCase) inhibitor for grass weed control. nih.gov |

| Haloxyfop-methyl | Herbicide | Trifluoromethylpyridine derivative | ACCase inhibitor with residual soil activity. nih.gov |

Fluorinated pyridines are integral to the development of effective insecticides. The substitution of a phenyl moiety with a heteroaromatic ring like pyridine can introduce or enhance insecticidal activity. nih.gov While many established insecticides utilize a trifluoromethyl group, the difluoromethyl group is also a valuable substituent. nih.govfrontiersin.org Flupyradifurone is a notable example of an insecticide that contains a difluoromethyl group and is used to control a range of sucking pests. ccspublishing.org.cn The introduction of fluorine-containing groups into insecticide structures can improve crucial properties such as lipophilicity, metabolic stability, and binding affinity with minimal steric disruption. nih.gov

Pyridine-based herbicides are a cornerstone of modern weed control. eurekaselect.com The incorporation of fluorinated groups, such as in trifluoromethylpyridine derivatives like fluazifop-butyl and haloxyfop-methyl, has led to products with excellent herbicidal activity against grass weeds. nih.gov Studies have demonstrated that pyridine analogues can offer superior crop selectivity compared to their benzene (B151609) counterparts, which is a critical feature for herbicides. nih.gov The development of novel 2-phenylpyridine (B120327) derivatives continues to be a promising area for discovering new herbicidal compounds. dntb.gov.ua Furthermore, fluoroquinolone derivatives have been investigated as potential herbicides that target the essential plant enzyme DNA gyrase. nih.govresearchgate.net

Contributions to Pharmaceutical and Medicinal Chemistry

The difluoromethyl group (CF2H) plays a vital role in modern drug design and discovery. nih.gov Its incorporation into bioactive molecules is a key strategy for developing new therapeutic agents, as it can enhance drug-target affinity, improve metabolic stability, and increase lipophilicity. nih.govresearchgate.net Fluorine substitution is a widely recognized tactic for improving the pharmacokinetic and physicochemical properties of drug candidates. nih.govmdpi.com

The integration of the CF2H moiety into molecular scaffolds is an efficient strategy for identifying and optimizing lead compounds. nih.gov This group's unique electronic properties and ability to act as a hydrogen bond donor make it a valuable tool for medicinal chemists. nih.govresearchgate.net A prime example is in the design of kinase inhibitors, a major class of drugs, particularly in oncology. frontiersin.orgcuni.cznih.gov The design of these inhibitors often involves modifying heterocyclic cores to improve potency and selectivity. frontiersin.orgsoci.org The synthesis of molecules like 3-difluoromethyl-quinoxalin-2-ones demonstrates a practical application of this strategy to create novel compounds with the potential for improved biological activity. nih.gov

Bioisosteric replacement is a powerful concept in medicinal chemistry where an atom or group is replaced by another with similar physical or chemical properties to enhance a molecule's activity or optimize its properties. sci-hub.senih.gov The difluoromethyl group is widely recognized as a versatile bioisostere. sci-hub.seprinceton.edu

The CF2H group can serve as a metabolically stable replacement for hydroxyl (-OH), thiol (-SH), or amine (-NH2) groups, which are common pharmacophores that are often prone to metabolic oxidation. nih.govacs.orgnih.gov It can also function as a bioisostere for a methyl group (-CH3). researchgate.netsci-hub.se The unique value of the CF2H group lies in its ability to act as a "lipophilic hydrogen bond donor," a property not shared by the more common trifluoromethyl (-CF3) group. sci-hub.seacs.orgnih.gov This allows it to form beneficial hydrogen bonds with biological targets, potentially increasing binding affinity and specificity. nih.gov

Compared to the trifluoromethyl group, the difluoromethyl group provides a more subtle increase in lipophilicity, offering finer control over a molecule's properties. sci-hub.se A specific study demonstrated that replacing a pyridine-N-oxide moiety with a 2-difluoromethylpyridine group in a series of quorum sensing inhibitors resulted in compounds with similar or even enhanced biological activity, validating its utility as a bioisosteric replacement. rsc.org

Table 2: The Difluoromethyl Group as a Bioisostere

| Property | Difluoromethyl (-CF2H) | Groups Replaced |

| Function | Bioisosteric replacement | Hydroxyl (-OH), Thiol (-SH), Amine (-NH2), Methyl (-CH3) nih.govsci-hub.seacs.org |

| Hydrogen Bonding | Acts as a hydrogen bond donor. sci-hub.seacs.org | Mimics H-bond donating capacity of -OH, -SH, -NH2. acs.orgnih.gov |

| Lipophilicity | Increases lipophilicity (less than -CF3). sci-hub.se | Can replace less lipophilic groups to improve membrane permeability. |

| Metabolic Stability | Generally more stable to oxidation than -OH, -SH. nih.gov | Enhances metabolic stability of the parent molecule. |

| Steric Profile | Small steric signature. | Similar in size to the groups it replaces. |

Impact on Pharmacokinetics and Metabolic Stability

The incorporation of fluorine atoms and the difluoromethyl (CF₂H) group into organic molecules like 3-(Difluoromethyl)-2-fluoropyridine has profound effects on their pharmacokinetic profiles and metabolic stability. The CF₂H group is recognized as a metabolically stable bioisostere for functional groups such as alcohols, thiols, and amines. nih.gov This stability arises from the high strength of the carbon-fluorine (C-F) bond compared to the carbon-hydrogen (C-H) bond, which makes it less susceptible to enzymatic oxidation by cytochrome P450 (CYP) enzymes. hyphadiscovery.comacs.orgresearchgate.net

The strategic placement of fluorine can block metabolically vulnerable sites within a molecule, a common strategy in drug design to enhance metabolic stability. researchgate.netnih.gov The difluoromethyl group, in particular, is valued for its ability to improve a drug's biological half-life by being a metabolically resistant replacement for benzylic linkages. acs.org

A study on 3-Fluoro-4-aminopyridine demonstrated that it is a substrate for the CYP2E1 enzyme, indicating that fluorinated pyridines can undergo metabolism. nih.gov However, the introduction of the difluoromethyl group is generally expected to confer greater metabolic stability compared to non-fluorinated or singly-fluorinated analogues.

Development of Therapeutic and Diagnostic Agents

The unique electronic properties and metabolic stability conferred by the this compound scaffold make it an attractive building block for the development of new therapeutic and diagnostic agents. nih.govresearchgate.net

Cancer Therapy

Fluorinated compounds have a long history in cancer therapy. Fluoropyrimidines, such as 5-fluorouracil, are a cornerstone of many chemotherapy regimens. nih.gov Research has shown that incorporating 5-fluorocytosine (B48100) into ribonucleosides or RNA oligonucleotides can induce cytotoxic effects in cancer cells. nih.gov

The development of novel anticancer agents often involves the modification of existing drug scaffolds. For instance, derivatives of gefitinib, an EGFR inhibitor used in lung cancer, have been synthesized with 1,2,3-triazole moieties to evaluate their antitumor activity. mdpi.com Similarly, the this compound core could be incorporated into known anticancer scaffolds to improve their pharmacokinetic properties and potentially their efficacy. Imidazo[1,2-a]pyridines, which are structurally related, have also been identified as possessing significant anticancer properties. nih.gov The metabolic robustness and potential for enhanced target binding make this compound a promising motif for the design of next-generation kinase inhibitors or other targeted cancer therapies.

Antifungal Agents

The utility of fluorination is also well-established in the field of antifungal agents. A prominent example is fluconazole (B54011), a widely used antifungal medication that features a difluorophenyl group. nih.gov The presence of the two fluorine atoms in fluconazole is crucial for its activity and pharmacokinetic profile. This precedent highlights the potential for other fluorinated heterocyclic compounds, including those derived from this compound, to be developed as new antifungal drugs. The combination of a fluorine atom and a difluoromethyl group on a pyridine ring could offer a unique combination of lipophilicity, metabolic stability, and electronic properties conducive to potent antifungal activity.

Applications in Materials Science

The field of materials science has increasingly turned to organofluorine compounds to create high-performance materials with unique properties. numberanalytics.com The incorporation of fluorine can lead to materials with enhanced thermal stability, chemical resistance, and specific optical and electrical characteristics. numberanalytics.comsemanticscholar.org

Fluorinated pyridines are of significant interest for creating advanced polymers and materials. researchgate.netnih.gov Perfluoropyridine, for example, serves as a highly reactive building block for synthesizing fluoropolymers and complex fluorinated networks. semanticscholar.orgresearchgate.net While this compound is not perfluorinated, it can function as a valuable monomer for creating partially fluorinated polymers. These materials could exhibit a tailored balance of properties, including solubility and processability, which are often challenges with fully fluorinated polymers.

Furthermore, nitrogen-containing heterocycles are crucial components in materials for electronic applications. Pyrimidine-based molecules have been successfully used as emitters in thermally activated delayed fluorescence (TADF) systems for Organic Light-Emitting Diodes (OLEDs). nih.govmdpi.com These emitters can achieve high quantum efficiencies. nih.gov Given the structural similarities, this compound could be explored as a building block for novel emitters or host materials in OLEDs. The electron-withdrawing nature of the fluorine and difluoromethyl groups could be used to tune the electronic energy levels (HOMO/LUMO) of the resulting materials, potentially leading to efficient and color-pure light emission. nih.govrsc.orgrsc.org

Spectroscopic and Analytical Characterization Methodologies

Spectroscopic Techniques for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural determination of 3-(difluoromethyl)-2-fluoropyridine, offering detailed insights into the hydrogen and fluorine environments within the molecule.

¹H NMR Spectroscopy : In ¹H NMR spectra, the protons on the pyridine (B92270) ring and the difluoromethyl group exhibit characteristic chemical shifts and coupling patterns. The proton of the difluoromethyl group typically appears as a triplet due to coupling with the two adjacent fluorine atoms. The aromatic protons show distinct signals in the downfield region, with their multiplicity and coupling constants providing information about their relative positions on the pyridine ring.

¹⁹F NMR Spectroscopy : ¹⁹F NMR is particularly informative for fluorinated compounds. thermofisher.comhuji.ac.il For this compound, the spectrum displays two distinct signals corresponding to the fluorine atom on the pyridine ring and the two fluorine atoms of the difluoromethyl group. The fluorine at the 2-position of the pyridine ring will appear as a multiplet due to coupling with the neighboring protons. The difluoromethyl fluorine atoms will present as a doublet due to coupling with the adjacent proton. The wide chemical shift range of ¹⁹F NMR allows for clear resolution of these signals. thermofisher.com

Table 1: Representative NMR Data for a Difluoromethyl Pyridine Derivative

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

|---|---|---|---|---|

| ¹H | 7.11 | dd | ²JHF = 60.9 | CHF₂ |

| ¹H | 7.28 | s | Pyridine-H | |

| ¹⁹F | -90.80 | dd | ²JFF = 225.5, ²JHF = 61.3 | CHF₂ |

| ¹⁹F | -92.05 | dd | ²JFF = 225.4, ²JHF = 60.7 | CHF₂ |

Data derived from a related campho[2,3-c]pyrazole derivative for illustrative purposes. nih.gov

Mass spectrometry (MS) is employed to determine the molecular weight and fragmentation pattern of this compound, further confirming its identity.

LC-MS and LC-MS/MS : When coupled with liquid chromatography (LC-MS), this technique allows for the separation of the compound from any impurities prior to mass analysis. High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, which helps in confirming the elemental composition. nih.gov Tandem mass spectrometry (MS/MS) can be used to fragment the molecular ion and analyze the resulting product ions, offering structural information and confirming the connectivity of the atoms. nih.gov The fragmentation pattern would likely involve the loss of fluorine, the difluoromethyl group, or cleavage of the pyridine ring.

Infrared (IR) spectroscopy is used to identify the functional groups present in this compound by detecting the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds. Key characteristic absorption bands would include:

C-F stretching vibrations : These typically appear in the region of 1000-1400 cm⁻¹.

C-H stretching vibrations : Aromatic C-H stretches are observed above 3000 cm⁻¹, while the C-H stretch of the difluoromethyl group would be found in the 2900-3000 cm⁻¹ region.

C=N and C=C stretching vibrations : These characteristic pyridine ring vibrations are expected in the 1400-1600 cm⁻¹ range.

Theoretical calculations are often used in conjunction with experimental IR spectra to assign the vibrational modes accurately. researchgate.net

UV-Vis spectroscopy provides information about the electronic transitions within the molecule. Pyridine and its derivatives typically exhibit π → π* and n → π* transitions. researchgate.net The absorption maxima (λmax) for this compound would be influenced by the electronic effects of the fluorine and difluoromethyl substituents on the pyridine ring. The spectrum is typically recorded in a solvent like ethanol (B145695) or cyclohexane, and the resulting absorbance values are plotted against wavelength. mdpi.com

Chromatographic Methods for Purity and Separation

High-Performance Liquid Chromatography (HPLC) is an essential analytical technique for determining the purity of this compound and for its separation from reaction byproducts and starting materials. nih.govnih.gov

A typical HPLC method would involve a reversed-phase column (e.g., C18) with a mobile phase consisting of a mixture of water and an organic solvent, such as acetonitrile (B52724) or methanol, often with a buffer to control the pH. The separation is based on the differential partitioning of the compound between the stationary phase and the mobile phase. Detection is commonly achieved using a UV detector set at a wavelength where the compound exhibits strong absorbance. The retention time of the compound is a characteristic parameter under specific chromatographic conditions, and the peak area is proportional to its concentration, allowing for quantitative analysis of purity.

Table 2: Illustrative HPLC Method Parameters

| Parameter | Condition |

|---|---|

| Column | Reversed-phase C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase | Acetonitrile:Water (gradient or isocratic) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

| Column Temperature | 25 °C |

These are general conditions and may require optimization for specific applications.

Other Analytical Techniques for Characterization

Beyond chromatography, other analytical methods provide crucial information about the solid-state structure and electrochemical properties of the compound.

X-Ray Diffraction is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. In single-crystal XRD, a crystal of the compound is irradiated with a monochromatic X-ray beam. The resulting diffraction pattern is used to calculate the electron density map of the molecule, from which the precise positions of atoms, bond lengths, bond angles, and torsional angles can be determined. researchgate.netmdpi.com This information confirms the molecular structure and provides insights into intermolecular interactions, such as hydrogen bonding and crystal packing. mdpi.com

While specific XRD data for this compound is not publicly available, analysis of related pyridine derivatives demonstrates the power of this technique. researchgate.netmdpi.com A hypothetical crystal structure determination would provide the data outlined in the table below.

Hypothetical Crystallographic Data for this compound:

| Parameter | Hypothetical Value | Significance |

|---|---|---|

| Crystal System | Monoclinic | Describes the basic symmetry of the unit cell. |

| Space Group | P2₁/c | Defines the symmetry elements within the unit cell. |

| a (Å) | 7.5 | Unit cell dimension. |

| b (Å) | 10.2 | Unit cell dimension. |

| c (Å) | 8.9 | Unit cell dimension. |

| β (°) | 98.5 | Unit cell angle. |

| Volume (ų) | 670 | Volume of the unit cell. |

| Calculated Density (g/cm³) | 1.61 | Density derived from the crystal structure. |

This table is for illustrative purposes and does not represent measured data.

Cyclic Voltammetry (CV) is an electrochemical technique used to study the redox behavior of a compound. It involves scanning the potential of a working electrode and measuring the resulting current. The resulting plot, a voltammogram, provides information about the oxidation and reduction potentials of the analyte. nih.gov

For this compound, CV can be used to probe its electrochemical stability and the potentials at which it undergoes electron transfer reactions. The electron-withdrawing nature of the fluorine and difluoromethyl substituents is expected to make the pyridine ring more difficult to oxidize and easier to reduce compared to unsubstituted pyridine. Studies on related fluorinated and polypyridine compounds show that the pyridine ring can undergo reduction. nih.govucl.ac.uk The electrochemical behavior would be investigated in a suitable solvent, such as acetonitrile, with a supporting electrolyte. researchgate.netnih.gov

Expected Cyclic Voltammetry Data:

| Parameter | Expected Observation | Interpretation |

|---|---|---|

| Reduction Potential (Epc) | A cathodic peak at a negative potential vs. a reference electrode (e.g., Ag/Ag⁺). | Potential at which the pyridine ring is reduced. |

| Oxidation Potential (Epa) | An anodic peak at a high positive potential (if observable within the solvent window). | Potential at which the compound is oxidized. |

| Reversibility | Likely an irreversible or quasi-reversible reduction, based on studies of similar compounds. | Indicates the stability of the radical anion formed upon reduction. |

This table outlines expected results based on the electrochemical behavior of related compounds and does not represent specific experimental data.

Calorimetric techniques measure heat changes associated with physical or chemical transitions as a function of temperature.

Differential Scanning Calorimetry (DSC) measures the difference in heat flow between a sample and a reference as they are subjected to a controlled temperature program. nih.gov DSC is used to determine thermal transitions such as melting point (an endothermic event) and crystallization (an exothermic event). nih.gov For this compound, DSC would provide its precise melting point and information on its crystalline purity.

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature in a controlled atmosphere. nih.gov TGA is used to assess the thermal stability and decomposition profile of a compound. The analysis reveals the temperature at which the compound begins to decompose and the kinetics of its mass loss. For this compound, TGA would indicate its upper-temperature limit of stability before thermal degradation occurs.

Illustrative Thermal Analysis Data:

| Technique | Parameter | Illustrative Value | Significance |

|---|---|---|---|

| DSC | Melting Point (Tonset) | 45 - 55 °C | Characteristic physical property, indicator of purity. |

| TGA | Decomposition Temp. (Tonset) | > 200 °C | Indicates the thermal stability of the compound. |

| TGA | Mass Loss | Corresponds to fragmentation of the molecule. | Provides information on the decomposition pathway. |

This table presents illustrative values based on general knowledge of similar organic compounds and does not represent measured experimental data.

Computational Chemistry and Mechanistic Investigations

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure and properties of molecules.

The prediction of how and where a molecule will react is a key application of DFT. By calculating various molecular properties, the reactivity and regioselectivity of 3-(Difluoromethyl)-2-fluoropyridine in different chemical environments can be anticipated. For example, DFT studies on other fluorinated pyridines have been used to understand how the solvent environment affects their vibrational properties and chemical reactivity. researchgate.net The electron-withdrawing nature of the fluorine atom and the difluoromethyl group significantly influences the electron distribution within the pyridine (B92270) ring, and DFT calculations can quantify this effect through analysis of frontier molecular orbitals (HOMO and LUMO) and electrostatic potential maps. This information is critical for predicting the most likely sites for electrophilic or nucleophilic attack.

Molecular Docking and Dynamics Simulations

These computational techniques are vital in the field of drug discovery and materials science, providing insights into the interactions between a small molecule and a larger biological target or its behavior in a condensed phase.

Molecular docking is a computational method used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov For this compound, docking simulations could be used to screen its binding affinity against various protein targets. The difluoromethyl group can participate in hydrogen bonding and other non-covalent interactions, which are crucial for molecular recognition. The results of docking studies, often presented as a docking score, can help prioritize compounds for further experimental testing. nih.gov The analysis of the docked pose reveals specific interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and the amino acid residues of the protein's active site.

Molecular dynamics (MD) simulations provide a more dynamic picture of the ligand-target complex. An MD simulation would track the movements of the ligand and protein over time, offering insights into the stability of the binding pose and the flexibility of the complex. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Studies

QSAR models are statistical models that relate the chemical structure of a series of compounds to their biological activity. These models are a key component of modern drug design.

A QSAR study on a series of derivatives of this compound would involve synthesizing a library of related compounds and testing their biological activity. The structural properties of these molecules, known as molecular descriptors, would then be calculated. These descriptors can include electronic, steric, and hydrophobic parameters. By correlating these descriptors with the observed biological activity, a mathematical model can be built. This model can then be used to predict the activity of new, unsynthesized compounds, thereby guiding the design of more potent molecules. A recent review highlighted that for pyridine derivatives, the presence and position of certain functional groups can enhance antiproliferative activity, while bulky groups or halogens might decrease it. nih.gov

Future Directions and Emerging Research Avenues

Novel Synthetic Strategies for Difluoromethylated Fluoropyridines

The development of efficient and regioselective methods for the synthesis of difluoromethylated fluoropyridines is paramount for accessing diverse chemical libraries. Current research is moving beyond traditional multi-step syntheses toward more direct and economical approaches.

A key area of development is the direct C-H difluoromethylation of pyridine (B92270) rings. nih.gov This strategy avoids the need for pre-functionalized starting materials, thereby increasing step economy. nih.gov Radical difluoromethylation, in particular, has gained significant traction due to its mild reaction conditions and good functional group tolerance. rsc.org Recent methods have utilized reagents like bis(difluoroacetyl) peroxide, which can be generated in situ, to achieve highly regioselective para-C-H difluoromethylation of pyridinium (B92312) salts under metal-free conditions. nih.gov Another approach involves visible-light-mediated photoredox catalysis, which allows for the direct C-H difluoromethylation of various heterocycles using reagents such as bis(difluoromethyl) pentacoordinate phosphorane. researchgate.net

Furthermore, transition-metal-catalyzed cross-coupling reactions remain a valuable tool. Palladium-catalyzed decarbonylative C-H difluoromethylation of azoles using difluoromethyl anhydrides has been reported, offering a pathway that could be adapted for pyridine systems. acs.org Rhodium(III)-catalyzed C-H functionalization has also been successfully used to prepare multi-substituted 3-fluoropyridines from α-fluoro-α,β-unsaturated oximes and alkynes, demonstrating a versatile method for building the fluoropyridine core. nih.gov

Future strategies will likely focus on:

Site-switchable regioselectivity: Developing methods that allow for the selective introduction of the difluoromethyl group at different positions on the pyridine ring by subtly changing reaction conditions or catalysts. nih.gov

Late-stage functionalization: Creating robust protocols for introducing the difluoromethyl group into complex, drug-like molecules at a late stage of the synthesis. nih.govrsc.org

Novel Reagents: Discovering and developing new, stable, and easy-to-handle difluoromethylation reagents. rsc.orgrsc.org

Exploration of New Biological Activities of Derivatives

The difluoromethyl group is recognized as a lipophilic hydrogen bond donor and a bioisostere of thiol, hydroxyl, or amino groups, while the fluorine atom can modulate pKa, improve metabolic stability, and enhance binding affinity. rsc.orgnih.govresearchgate.net The combination of these two motifs in 3-(difluoromethyl)-2-fluoropyridine derivatives makes them attractive candidates for a wide range of biological applications.

Research has already shown that fluorinated and trifluoromethylated pyridine and pyrimidine (B1678525) derivatives possess diverse bioactivities, including:

Antifungal and Antibacterial Activity: Sulfone-containing trifluoromethylpyridine amides have shown potent activity against plant pathogens like Xanthomonas oryzae pv. oryzae. rsc.org

Insecticidal Activity: Certain trifluoromethylpyridine amide derivatives have demonstrated good insecticidal effects. rsc.org

Anticancer and Antiviral Properties: Pyrimidine derivatives are known to exhibit a broad spectrum of biological activities, including anticancer and anti-HIV effects. nih.gov Specifically, 2,6-di(arylamino)-3-fluoropyridine derivatives have been identified as non-nucleoside reverse transcriptase inhibitors (NNRTIs) with potent anti-HIV activity against both wild-type and drug-resistant strains. nih.gov

Future research will aim to systematically explore the therapeutic potential of this compound derivatives by:

Synthesizing and screening libraries of derivatives against a broader range of biological targets, including kinases, proteases, and GPCRs.

Investigating their potential as agrochemicals, building on the known activities of related fluorinated heterocycles. nih.gov

Studying the impact of the difluoromethyl and fluorine substituents on the pharmacokinetic and pharmacodynamic properties of known bioactive scaffolds.

Advanced Computational Modeling for Property Prediction

Computational chemistry is an indispensable tool for understanding and predicting the effects of fluorination on molecular properties. nih.govacs.org For difluoromethylated fluoropyridines, computational models can accelerate the design and discovery process by rationalizing complex interactions and predicting key characteristics before undertaking costly and time-consuming synthesis.

Quantum chemical calculations can be employed to investigate how fluorination affects the electronic structure, molecular topology, and vibrational modes of the pyridine ring. rsc.org Such studies provide insights into how the difluoromethyl and fluorine substituents modulate intramolecular charge delocalization and bond strengths, which are critical for reactivity and interaction with biological targets. rsc.org

For drug discovery applications, molecular simulations and docking studies are essential for predicting how these compounds will interact with protein binding sites. nih.gov Computational models can help to:

Develop accurate force fields for fluorinated ligands to enable reliable molecular dynamics simulations. nih.govacs.org

Analyze the role of the difluoromethyl group as a hydrogen bond donor and its interaction with water networks at the protein-ligand interface. nih.govacs.org

Predict binding affinities and rationalize unexpected effects of fluorination on ligand-protein stability. acs.org

Future efforts in this area will focus on creating more sophisticated and predictive models to guide the synthesis of derivatives with optimized properties, thereby reducing the trial-and-error nature of drug and agrochemical development. nih.gov

Sustainable and Green Chemistry Approaches for Synthesis

The increasing emphasis on environmental responsibility in the chemical industry is driving the development of sustainable and green synthetic methods. For the synthesis of difluoromethylated fluoropyridines, this involves utilizing safer reagents, reducing waste, and employing energy-efficient processes.

Key green chemistry approaches that are being explored include:

Photochemical Synthesis: Visible-light-promoted reactions offer a green alternative to traditional methods that often require harsh conditions or toxic reagents. rsc.org Photochemical difluoromethylation can proceed at ambient temperatures using low-energy blue light, minimizing energy consumption and by-product formation. rsc.org

Electrochemical Synthesis: Electrochemistry is re-emerging as a powerful and green strategy in organic synthesis. rsc.org Electrochemical C-H difluoromethylation of related acrylamides has been accomplished, suggesting a potential pathway for the clean synthesis of difluoromethylated pyridines. rsc.org

Atom Economy: Multicomponent reactions (MCRs) are inherently green as they combine multiple starting materials in a single step, often with high atom economy and the generation of simple by-products like water. acsgcipr.org

Safer Reagents: Research is ongoing to replace hazardous reagents. For instance, a novel green process for synthesizing sulfonyl fluorides, key components in "click chemistry," uses easily handled materials and produces only non-toxic salts as by-products, showcasing a trend toward safer chemical processes. eurekalert.org

Future research will continue to integrate these principles into the synthesis of this compound and its derivatives, aiming for processes that are not only efficient and scalable but also environmentally benign. eurekalert.org

Multicomponent Reactions and Cascade Processes

Multicomponent reactions (MCRs) and cascade processes represent highly efficient strategies for the rapid construction of complex molecules like functionalized pyridines from simple precursors. acsgcipr.orgnih.gov These one-pot reactions streamline synthetic sequences, reduce purification steps, and are well-suited for creating diverse compound libraries. idw-online.desciencedaily.com

The synthesis of the pyridine core itself is amenable to various MCRs, such as the Hantzsch pyridine synthesis and related approaches, which can be performed as "one-pot" processes. acsgcipr.orgtaylorfrancis.com While classical methods often have limitations, modern variations are being developed to broaden their scope. nih.gov For instance, a two-pot, three-component procedure has been developed for preparing substituted pyridines via a catalytic intermolecular aza-Wittig reaction followed by a Diels-Alder reaction. nih.gov

Cascade reactions, where multiple bond-forming events occur sequentially in a single operation, are particularly valuable for building complex fluorinated architectures. idw-online.desciencedaily.com Researchers have developed cascade reactions that enable multiple fluorination steps by sequentially generating reactive intermediates, a process likened to "molecular origami." idw-online.desciencedaily.com Such strategies allow for the generation of di- and trifluorinated molecules from simple starting materials using inexpensive organic catalysts. idw-online.de

Emerging research in this field will likely focus on:

Designing novel MCRs that incorporate difluoromethylated or fluorinated building blocks directly into the pyridine synthesis.

Developing catalytic cascade reactions that achieve C-H fluorination and difluoromethylation in a single, orchestrated sequence.

Applying mechanochemical methods to MCRs, which can reduce solvent use and sometimes improve reaction rates and yields. nih.gov

These advanced synthetic strategies will be crucial for efficiently accessing novel derivatives of this compound for further investigation.

Q & A

Q. What are the common synthetic routes for preparing 3-(difluoromethyl)-2-fluoropyridine, and how do reaction conditions influence yield and purity?

- Methodological Answer : The synthesis typically involves fluorination of pyridine precursors. A two-step approach is often used: (i) introduction of the difluoromethyl group via nucleophilic substitution (e.g., using ClCF₂H or BrCF₂H) on a halogenated pyridine intermediate, followed by (ii) selective fluorination at the 2-position using agents like KF or AgF in polar aprotic solvents (e.g., DMSO). Reaction temperature (70–100°C) and catalyst choice (e.g., CuI for C–F bond formation) critically impact regioselectivity and byproduct formation . Optimizing stoichiometry and solvent polarity (e.g., DMF vs. THF) can enhance yields (>70%) and reduce side reactions like over-fluorination.

Q. How can structural characterization of this compound be performed to confirm regiochemistry and purity?

- Methodological Answer : Use a combination of ¹⁹F NMR (to distinguish between CF₂ and F environments) and ¹H-¹³C HMBC (to map coupling between difluoromethyl protons and adjacent carbons). For purity assessment, reverse-phase HPLC with a C18 column (acetonitrile/water gradient) is recommended. Mass spectrometry (HRMS-ESI ) should confirm the molecular ion ([M+H]⁺ expected at m/z ~158.04). Cross-validate with X-ray crystallography if single crystals are obtainable .

Advanced Research Questions

Q. What strategies address contradictory data on the metabolic stability of fluorinated pyridines in preclinical studies?

- Methodological Answer : Contradictions often arise from differential fluorination effects on cytochrome P450 (CYP) interactions. Conduct in vitro microsomal assays (human/rat liver microsomes) with LC-MS monitoring to compare metabolic half-life (t₁/₂). Use docking simulations (e.g., AutoDock Vina) to model interactions between this compound and CYP3A4/2D6 isoforms. Fluorine’s electronegativity may reduce basicity, altering binding affinity. Validate with isotope-labeled analogs (e.g., ¹⁸F or ¹³C) to track metabolic pathways .

Q. How does the difluoromethyl group influence the compound’s electronic properties and binding to biological targets?

- Methodological Answer : The CF₂ group introduces strong inductive effects, lowering the pKa of adjacent nitrogen (if protonatable) by ~1–2 units, which can enhance membrane permeability. Perform DFT calculations (B3LYP/6-31G*) to map electrostatic potential surfaces and HOMO/LUMO distributions. Experimentally, surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) can quantify binding affinity to targets like kinases or GPCRs. Compare with non-fluorinated analogs to isolate fluorine-specific effects .

Q. What advanced fluorination techniques improve regioselectivity in synthesizing derivatives of this compound?

- Methodological Answer : Electrophilic fluorination (e.g., Selectfluor®) enables controlled C–H activation at electron-deficient positions. For late-stage diversification, cross-coupling reactions (Suzuki-Miyaura with Pd catalysts) can introduce aryl/heteroaryl groups at the 4- or 5-positions without disrupting existing fluorine substituents. Flow chemistry systems minimize side reactions by maintaining precise temperature and residence time control .

Data Contradiction Analysis

Q. How should researchers resolve discrepancies in reported biological activity of fluorinated pyridine analogs?

- Methodological Answer : Discrepancies may stem from assay conditions (e.g., serum protein interference) or impurity profiles. Replicate studies using standardized protocols (e.g., ATP-based cell viability assays with ≤5% DMSO). Perform batch-to-batch impurity profiling via GC-MS to identify trace aldehydes or halides from incomplete fluorination. Cross-reference with public toxicity databases (e.g., PubChem) to rule out off-target effects .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。